![molecular formula C11H8N2O B3064279 9H-pyrido[3,4-b]indol-3-ol CAS No. 91985-78-3](/img/structure/B3064279.png)
9H-pyrido[3,4-b]indol-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indol-3-ol typically involves the cyclization of tryptophan or tryptamine derivatives. One common method is the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions to form the β-carboline structure . Another method involves the oxidation of tetrahydro-β-carbolines using oxidizing agents like potassium permanganate or manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-pyrido[3,4-b]indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as carboline-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydro-β-carbolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the β-carboline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Carboline-3-carboxylic acids.
Reduction: Tetrahydro-β-carbolines.
Substitution: Halogenated or alkylated β-carbolines.
Scientific Research Applications
9H-pyrido[3,4-b]indol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-pyrido[3,4-b]indol-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Receptor Binding: It can bind to receptors such as serotonin and benzodiazepine receptors, affecting neurotransmission and exhibiting potential antidepressant effects.
Comparison with Similar Compounds
Harman: Another β-carboline derivative with similar biological activities.
Norharman: Known for its neuroprotective and anticancer properties.
Tetrahydro-β-carbolines: Reduced forms of β-carbolines with distinct pharmacological profiles.
Uniqueness: 9H-pyrido[3,4-b]indol-3-ol stands out due to its specific hydroxyl group at the 3-position, which can influence its reactivity and biological activity . This unique structural feature allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2,9-dihydropyrido[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-5-8-7-3-1-2-4-9(7)13-10(8)6-12-11/h1-6,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDJSXOXQLKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556566 | |
| Record name | 2,9-Dihydro-3H-beta-carbolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-78-3 | |
| Record name | 2,9-Dihydro-3H-beta-carbolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


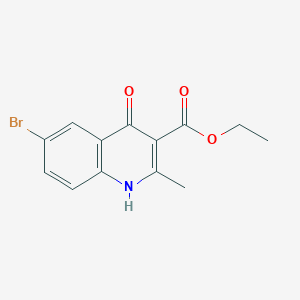
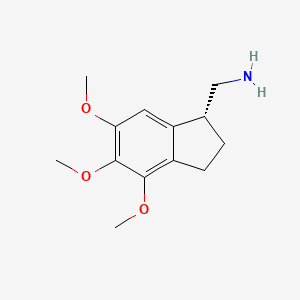

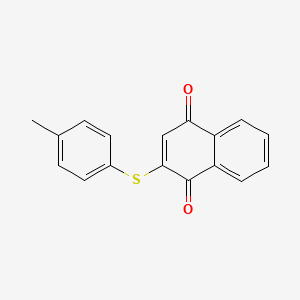
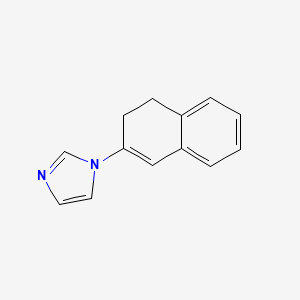
![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)
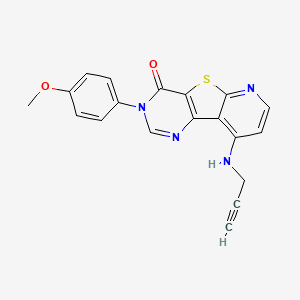
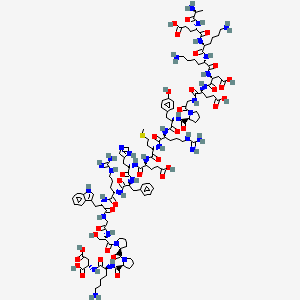
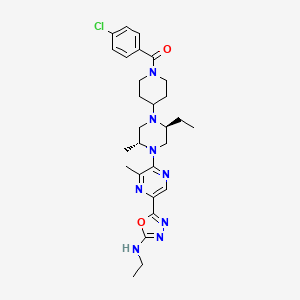
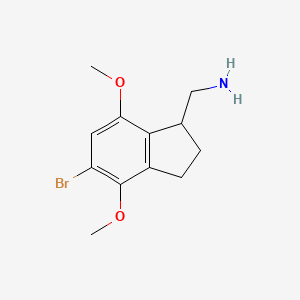
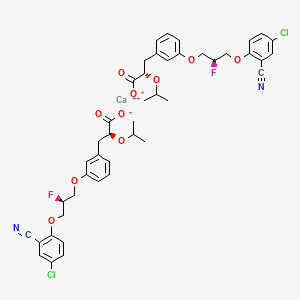
![N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide](/img/structure/B3064269.png)
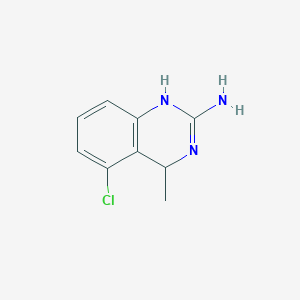
![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
